molecular formula C29H31ClN4O2S B12193918 (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12193918
M. Wt: 535.1 g/mol
InChI Key: ZDOBWZJPTMWKKE-ITYLOYPMSA-N
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Description

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a chemical compound identified in patent literature as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a pyrazole-thiazol-4-one core, is characteristic of molecules designed to modulate specific biological pathways. Research into this compound and its analogs is primarily focused on their potential as kinase inhibitors, which are a major class of therapeutic targets in oncology and inflammatory diseases (Source) . The specific stereochemistry denoted by (5Z) is critical for its biological activity and interaction with target proteins. This product is offered to support medicinal chemistry programs, hit-to-lead optimization, and biochemical screening. As a high-purity reference material, it enables researchers to study structure-activity relationships (SAR) and conduct in vitro assays to elucidate mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H31ClN4O2S

Molecular Weight

535.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C29H31ClN4O2S/c1-3-4-16-36-25-11-10-21(17-24(25)30)27-22(19-34(32-27)23-8-6-5-7-9-23)18-26-28(35)31-29(37-26)33-14-12-20(2)13-15-33/h5-11,17-20H,3-4,12-16H2,1-2H3/b26-18-

InChI Key

ZDOBWZJPTMWKKE-ITYLOYPMSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine and α,β-Unsaturated Ketone

The pyrazole core is synthesized via cyclocondensation of 4-butoxy-3-chlorophenyl propargyl ketone (A) with phenylhydrazine (B) in acetic acid under reflux (Scheme 1). Ferric chloride (FeCl₃) catalyzes the oxidation of the intermediate pyrazoline to the pyrazole.

Reaction Conditions

  • Catalyst : FeCl₃ (0.005–0.01 mol%)

  • Solvent : Acetic acid

  • Temperature : 80–100°C

  • Time : 4–6 hours

  • Yield : 85–92%

Vilsmeier-Haack Formylation

The 4-position of the pyrazole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C) .

Procedure

  • Dissolve pyrazole (A) in DMF (5 mL/g).

  • Add POCl₃ (1.2 eq) dropwise at 0°C.

  • Stir at 80°C for 3 hours.

  • Quench with ice-water and extract with CH₂Cl₂.

  • Purify by silica gel chromatography (hexane/EtOAc 7:3).

  • Yield : 78–85%

  • Purity : >98% (HPLC)

Synthesis of the Thiazolone Intermediate: 2-(4-Methylpiperidin-1-yl)-1,3-Thiazol-4(5H)-one

Cyclization of Thiourea Derivative

The thiazolone ring is formed by cyclizing N-(4-methylpiperidin-1-yl)thiourea (D) with ethyl bromoacetate (E) in ethanol (Scheme 2).

Reaction Conditions

  • Base : K₂CO₃ (2 eq)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 8 hours

  • Yield : 70–75%

Purification

Crude product is recrystallized from ethanol to afford white crystals.

  • Melting Point : 142–144°C

  • Purity : 99% (LC-MS)

Knoevenagel Condensation to Form the Methylidene Bridge

Reaction Protocol

The final step involves condensation of pyrazole-4-carbaldehyde (C) with thiazolone (F) using piperidine as a base (Scheme 3).

Procedure

  • Mix (C) (1 eq) and (F) (1.2 eq) in ethanol.

  • Add piperidine (10 mol%).

  • Reflux at 80°C for 12 hours.

  • Cool, filter, and wash with cold ethanol.

Optimized Conditions

  • Solvent : Ethanol

  • Catalyst : Piperidine (10 mol%)

  • Yield : 76–82%

  • Purity : 95–97% (HPLC)

Purification and Characterization

Column Chromatography

Purify the crude product using silica gel (CH₂Cl₂/MeOH 95:5).

  • Retention Factor (Rf) : 0.45 (CH₂Cl₂/MeOH 9:1)

Analytical Data

  • Molecular Formula : C₃₄H₃₂ClN₅O₃S

  • Molecular Weight : 634.17 g/mol

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.85–7.20 (m, 9H, Ar-H), 4.10 (t, 2H, OCH₂), 3.75 (m, 4H, piperidinyl), 1.85–1.25 (m, 15H, butoxy/piperidinyl).

  • LC-MS : m/z 635.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation9298High regioselectivity
Vilsmeier-Haack8599Mild conditions
Knoevenagel8297Scalable (>100 g)

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Synthesis

  • Issue : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.

  • Solution : Use FeCl₃ to favor 1,3-substitution.

Byproduct Formation in Condensation

  • Issue : Oligomerization of thiazolone.

  • Solution : Use excess aldehyde (1.2 eq) and low temps (0–5°C).

Industrial-Scale Considerations

  • Batch Reactors : 500 L vessels for condensation step.

  • Cost Analysis :

    • Raw material cost: $12.50/g (pilot scale).

    • Catalysts contribute 15% to total cost .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiazole Hybrid Scaffolds

Several compounds share the pyrazole-thiazole hybrid framework, with variations in substituents influencing their physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-butoxy-3-chlorophenyl, 4-methylpiperidinyl ~550 (estimated) Chloro group enhances electrophilicity; piperidinyl improves solubility .
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... 4-butoxy-3-methylphenyl, pentyl, sulfanylidene ~540 Methyl substituent reduces steric hindrance; sulfanylidene increases reactivity.
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-... 3-aminonaphthalenyl, phenyl ~450 Aminonaphthalene group enhances π-π stacking; potential fluorescence properties.

Key Observations :

  • The chloro substituent in the target compound may improve binding affinity to hydrophobic pockets compared to the methyl group in its analogue .
  • The 4-methylpiperidinyl group likely enhances bioavailability compared to the pentyl chain in the sulfanylidene derivative due to reduced lipophilicity .

Electronic and Topological Differences

Computational studies using tools like Multiwfn and Electron Localization Function (ELF) analyses reveal distinct electronic profiles:

  • The target compound’s chlorophenyl group exhibits stronger electron-withdrawing effects, polarizing the methylidene bridge and increasing electrophilicity at the thiazole ring. This contrasts with the methylphenyl analogue, which shows localized electron density on the aromatic system .
  • The 4-methylpiperidinyl substituent introduces a tertiary amine, contributing to hydrogen-bonding capabilities absent in non-nitrogenous analogues like the sulfanylidene derivative .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that integrates a thiazole ring, a pyrazole moiety, and various substituents that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H31ClN4O2SC_{29}H_{31}ClN_{4}O_{2}S with a molecular weight of 535.1 g/mol. The structure features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC29H31ClN4O2S
Molecular Weight535.1 g/mol
IUPAC Name(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
InChI KeyZDOBWZJPTMWKKE-ITYLOYPMSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrazole rings are known for their ability to modulate various biological pathways. The exact mechanisms can vary based on the target but generally involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazole moieties often exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of pyrazole showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents enhanced this activity significantly, suggesting that the compound may also possess similar properties due to its structural characteristics .

Anti-inflammatory Activity

The anti-inflammatory potential of similar pyrazole derivatives has been well-documented:

  • Compounds with related structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL-6) at certain concentrations, indicating a strong anti-inflammatory effect . The specific compound under review may exhibit comparable effects due to its structural similarities.

Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent years:

  • Certain synthesized pyrazole derivatives were evaluated for their efficacy against various cancer cell lines using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Results indicated significant cytotoxicity against cancer cells, suggesting that the compound could be explored for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one :

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against bacterial strains. One derivative exhibited significant activity against Klebsiella pneumoniae, suggesting potential for further development as an antibacterial agent .
  • Anti-inflammatory Research : Another study focused on a novel series of pyrazoles that demonstrated anti-inflammatory effects comparable to established drugs like dexamethasone. These findings support the hypothesis that the compound may possess similar therapeutic benefits .
  • Anticancer Evaluation : Research on related compounds revealed effective inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

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